molecular formula C6H2ClF3N4 B160756 2-Chloro-6-(trifluoromethyl)-9H-purine CAS No. 1998-64-7

2-Chloro-6-(trifluoromethyl)-9H-purine

Cat. No. B160756
CAS RN: 1998-64-7
M. Wt: 222.55 g/mol
InChI Key: LTDVDSQMYOWJEV-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)phenyl Isocyanate is a compound used in the preparation of novel dihydropyrimidinones .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . Various methods of synthesizing similar compounds have been reported .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using spectroscopic methods .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the biological activities of fluorine-containing compounds .

Scientific Research Applications

Tautomeric Equilibria in Nucleic Acids

2-Chloro-6-(trifluoromethyl)-9H-purine, as part of the broader class of purine compounds, is instrumental in studying the tautomeric shifts that occur in nucleic acid bases within various environments. These shifts are critical for understanding base pairing rules that underlie DNA and RNA structure and function. The ability to isolate specific tautomers, such as the rare hydroxy form of guanine which can pair with thymine instead of cytosine, potentially impacts genetic mutation and repair mechanisms. Infrared studies on isolated bases in inert matrices have been pivotal for this research, highlighting the role of purines in biological systems (Person et al., 1989).

Environmental Impact of Fluorinated Compounds

The study of fluorinated compounds, including those related to 2-Chloro-6-(trifluoromethyl)-9H-purine, has revealed their significant environmental presence and potential toxicity. These compounds, due to their persistence and bioaccumulation, have raised concerns regarding their long-term environmental and health impacts. Research has shown that alternatives to per- and polyfluoroalkyl substances (PFASs), which include fluorinated compounds, possess systemic toxicities and potentially greater environmental harm than their predecessors, emphasizing the need for further toxicological evaluation (Wang et al., 2019).

Purinergic Receptors in Therapeutic Applications

Purinergic receptors, which are activated by purine nucleotides (e.g., ATP) and nucleosides, play a significant role in various physiological and pathological processes, including inflammation, thrombosis, and cancer. The development of P2 receptor antagonists represents a promising therapeutic avenue. Despite the challenges in advancing these compounds to clinical trials, the success of P2Y12 receptor antagonists in preventing thrombosis underscores the potential of targeting other P2 receptor subtypes for therapeutic purposes (Ferreira et al., 2019).

Emerging Contaminants and Human Health Risks

Research into emerging contaminants such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP) has highlighted the widespread presence of halogen-containing organophosphorus chemicals in the environment. These compounds, due to their use as flame retardants, are detected in various media, including human tissues, and pose potential health risks. The investigation into the toxicological impacts of TDCPP has underscored the need for a deeper understanding of its behavior and effects on human health and ecosystems (Wang et al., 2020).

Safety And Hazards

Safety data sheets for similar compounds suggest that they may be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-5-13-3(6(8,9)10)2-4(14-5)12-1-11-2/h1H,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDVDSQMYOWJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173777
Record name 2-Chloro-6-(trifluoromethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)-9H-purine

CAS RN

1998-64-7
Record name 2-Chloro-6-(trifluoromethyl)-9H-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001998647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC57028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-(trifluoromethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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